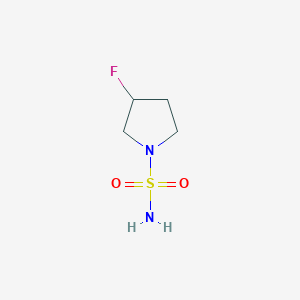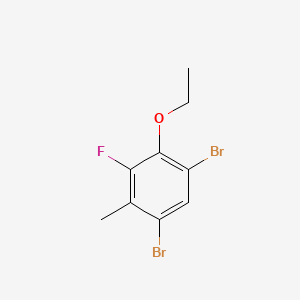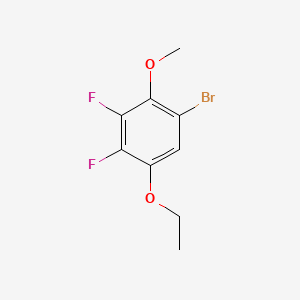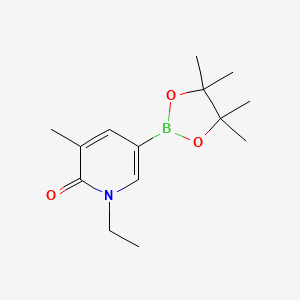
2-(3-Fluoro-6-methyl-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-6-methyl-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a fluorinated aromatic ring, which can impart unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-6-methyl-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-fluoro-6-methyl-2-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to 50°C
Catalyst: Palladium-based catalysts are commonly used
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-6-methyl-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol.
Substitution: The fluorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., ethanol or toluene), temperature (80-100°C)
Oxidation: Hydrogen peroxide or sodium perborate, solvent (e.g., methanol), temperature (room temperature)
Substitution: Nucleophiles such as amines or thiols, solvent (e.g., dimethylformamide), temperature (50-80°C)
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Biaryl compounds
Oxidation: Phenols
Substitution: Substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-6-methyl-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling.
Biology: Potential use in the development of fluorinated compounds for biological studies, including enzyme inhibitors and receptor ligands.
Medicine: Research into boronic esters as potential drug candidates, particularly in the field of oncology.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-6-methyl-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The fluorine atom on the aromatic ring can influence the electronic properties of the compound, affecting its reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A structurally similar boronic ester without the fluorine and propoxy substituents.
2-(3-Chloro-6-methyl-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A chlorinated analog with different reactivity.
Uniqueness
The presence of the fluorine atom in 2-(3-Fluoro-6-methyl-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane imparts unique electronic properties, making it more reactive in certain chemical reactions. The propoxy group can also influence the solubility and steric properties of the compound, affecting its behavior in various applications.
Eigenschaften
Molekularformel |
C16H24BFO3 |
|---|---|
Molekulargewicht |
294.2 g/mol |
IUPAC-Name |
2-(3-fluoro-6-methyl-2-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H24BFO3/c1-7-10-19-14-12(18)9-8-11(2)13(14)17-20-15(3,4)16(5,6)21-17/h8-9H,7,10H2,1-6H3 |
InChI-Schlüssel |
FEOMNNDTFJQENO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2OCCC)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


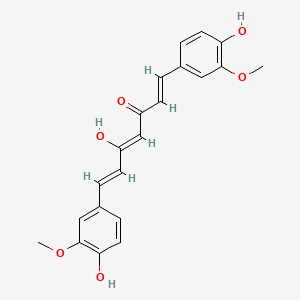
![[(2S)-2-(trifluoromethyl)azetidin-1-yl] 4-methylbenzenesulfonate](/img/structure/B14026032.png)
![2-(Ethyl(methyl)amino)benzo[d]oxazole-6-carboxylic acid](/img/structure/B14026036.png)
![Methyl 2-chloro-6-fluoroimidazo[1,2-A]pyridine-7-carboxylate](/img/structure/B14026039.png)
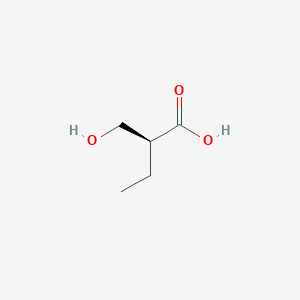

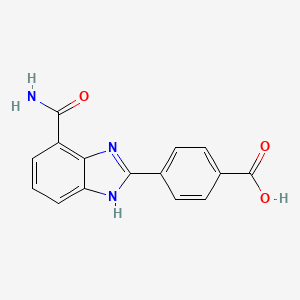

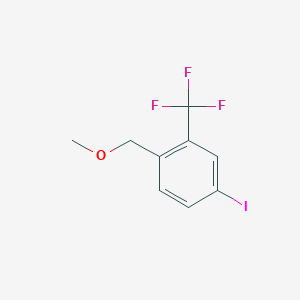
![tert-butyl N-(3-azabicyclo[3.1.1]heptan-1-ylmethyl)carbamate](/img/structure/B14026072.png)
